molecular formula C20H15N3 B12808600 2,3-Diphenylquinoxalin-6-amine CAS No. 7466-46-8

2,3-Diphenylquinoxalin-6-amine

Cat. No.: B12808600
CAS No.: 7466-46-8
M. Wt: 297.4 g/mol
InChI Key: SVPKJVZSWCOADM-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxalin-6-amine is a compound that belongs to the quinoxaline family, characterized by a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and an amine group at the 6 position. This compound is known for its diverse applications in various fields, including optoelectronics, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylquinoxalin-6-amine typically involves the condensation of ortho-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The reaction is carried out by heating the mixture, leading to the formation of the quinoxaline ring . Another method involves the Buchwald-Hartwig amination reaction, where a quinoxaline core is coupled with diarylamine or heterocyclic amine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent yield and purity. The use of high-temperature conditions and strong acid catalysts can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be tailored for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

7466-46-8

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

2,3-diphenylquinoxalin-6-amine

InChI

InChI=1S/C20H15N3/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,21H2

InChI Key

SVPKJVZSWCOADM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CC=C4

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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